2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry, often used as building blocks for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method includes the reaction of 2,2-diphenylacetyl chloride with piperidine to form the intermediate 1-(2,2-diphenylacetyl)piperidine. This intermediate is then reacted with 2-chloronicotinonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in signal transduction, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)pyridine
- 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)benzamide
- 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)quinoline
Uniqueness
What sets 2-((1-(2,2-Diphenylacetyl)piperidin-4-yl)oxy)nicotinonitrile apart is its unique combination of the piperidine ring and the nicotinonitrile moiety. This structure allows for specific interactions with biological targets, potentially leading to unique therapeutic effects .
Properties
IUPAC Name |
2-[1-(2,2-diphenylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c26-18-21-12-7-15-27-24(21)30-22-13-16-28(17-14-22)25(29)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,15,22-23H,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEVTXYKPPHHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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